6-chloro-N,N-dimethylquinoxalin-2-amine
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Overview
Description
6-chloro-N,N-dimethylquinoxalin-2-amine is a nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is known for its diverse biological and pharmacological activities. This compound is characterized by a quinoxaline core with a chlorine atom at the 6th position and two methyl groups attached to the nitrogen at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N,N-dimethylquinoxalin-2-amine typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds, followed by chlorination and N,N-dimethylation. One common method is:
Condensation Reaction: o-phenylenediamine reacts with a 1,2-dicarbonyl compound (such as glyoxal) to form quinoxaline.
Chlorination: The quinoxaline derivative is then chlorinated using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to introduce the chlorine atom at the 6th position.
N,N-Dimethylation: Finally, the chlorinated quinoxaline undergoes N,N-dimethylation using dimethylamine in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N,N-dimethylquinoxalin-2-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 6th position can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form quinoxaline N-oxides using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the quinoxaline ring to tetrahydroquinoxaline derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide (H2O2) in acetic acid or m-chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM).
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Major Products
Nucleophilic Substitution: Substituted quinoxalines with various functional groups.
Oxidation: Quinoxaline N-oxides.
Reduction: Tetrahydroquinoxaline derivatives.
Scientific Research Applications
6-chloro-N,N-dimethylquinoxalin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: Investigated for its potential antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 6-chloro-N,N-dimethylquinoxalin-2-amine involves its interaction with specific molecular targets and pathways. It can inhibit enzymes, bind to receptors, or interfere with DNA synthesis, depending on its structural modifications. For example, quinoxaline derivatives are known to inhibit bacterial DNA gyrase and topoisomerase IV, leading to antibacterial effects.
Comparison with Similar Compounds
Similar Compounds
6-chloro-2-phenoxyquinoxaline: Similar structure but with a phenoxy group instead of dimethylamine.
6-chloro-4-oxo-N′-(p-tolyl)-1,4-dihydroquinoline-3-carboxamide: Contains a quinoline core with different substituents.
2-chloro-6-(dipropylamino)pyrazine: A pyrazine derivative with similar substituents.
Uniqueness
6-chloro-N,N-dimethylquinoxalin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its N,N-dimethylation enhances its lipophilicity and membrane permeability, making it a valuable compound for drug development and other applications.
Properties
Molecular Formula |
C10H10ClN3 |
---|---|
Molecular Weight |
207.66 g/mol |
IUPAC Name |
6-chloro-N,N-dimethylquinoxalin-2-amine |
InChI |
InChI=1S/C10H10ClN3/c1-14(2)10-6-12-9-5-7(11)3-4-8(9)13-10/h3-6H,1-2H3 |
InChI Key |
RXCDCEPSXVAYRL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CN=C2C=C(C=CC2=N1)Cl |
Origin of Product |
United States |
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